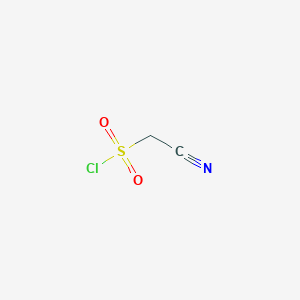

Cyanomethanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

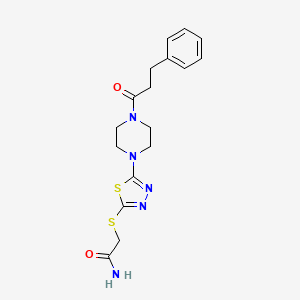

Cyanomethanesulfonyl chloride is a chemical compound with the IUPAC name this compound . It has a molecular weight of 139.56 and is typically in liquid form .

Synthesis Analysis

This compound can be synthesized by reacting it with amines to yield cyanomethanesulfonamides . These can then be transformed into alkoxymethylidene and aminomethylidene derivatives .Molecular Structure Analysis

The molecular formula of this compound is C2H2ClNO2S . The InChI code for this compound is 1S/C2H2ClNO2S/c3-7(5,6)2-1-4/h2H2 .Chemical Reactions Analysis

This compound reacts with amines to yield cyanomethanesulfonamides . These can be transformed into alkoxymethylidene and aminomethylidene derivatives . The reaction of alkoxymethylidene derivatives with phenylhydrazine results in the formation of 5-aminopyrazol-4-sulfonamides .Physical And Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 139.56 and a molecular formula of C2H2ClNO2S .Scientific Research Applications

Synthesis of Heterocyclic Systems

Cyanomethanesulfonyl chloride has been utilized in the synthesis of various heterocyclic systems. For instance, it reacts with amines to yield cyanomethanesulfonamides, which can be transformed into different derivatives like alkoxymethylidene and aminomethylidene. These derivatives can further undergo reactions to form heterocyclic compounds such as 5-aminopyrazol-4-sulfonamides, 1,2,4-oxadiazol-3-methanesulfonamides, 4-amino-1,2,5-oxadiazol-3-sulfonamides, 5-amino-1,2,3-triazol-4-sulfonamides, and 4-aminopyrimidine-5-sulfonamides. These transformations highlight the versatility of this compound in organic synthesis and heterocyclic chemistry (Winterwerber, Geiger, & Otto, 2006).

Cross-Coupling Reactions

This compound is also significant in cross-coupling reactions. For instance, it has been used in palladium-catalyzed Stille cross-couplings with organostannanes. This method is an economical way to generate carbon-carbon bonds, crucial in medicinal chemistry and material sciences. The process involves arenesulfonyl chlorides and enables the creation of various ketones through carbonylative Stille cross-coupling reactions (Dubbaka & Vogel, 2003).

Synthesis of Antimicrobial Agents

Another application is in the synthesis of antimicrobial agents. This compound can be incorporated into heterocyclic compounds with sulfamoyl moieties, which exhibit potential as antimicrobial agents. This synthesis involves various reactions and transformations, demonstrating the compound's role in developing new pharmaceutical agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anti-Proliferation Activities

Furthermore, this compound derivatives have been studied for their anti-proliferation effects. Novel cyano oximino sulfonate derivatives, derived from the reaction of arylsulfonyl chloride with various cyanoacetamide-based oximes, have shown promise in minimizing growth activity in mouse fibroblast cells, suggesting potential applications in cancer research (El‐Faham et al., 2014).

Kinase Inhibitors Synthesis

This compound has also been used in synthesizing sulfonamide-based kinase inhibitors. This application is significant in developing treatments for cancer, as these inhibitors target specific serine-threonine kinases. The process involves transforming phenylmethanesulfonyl chloride into various derivatives, which are then assayed as inhibitors, revealing the compound's potential in targeted cancer therapy (Wong et al., 2010).

Safety and Hazards

Cyanomethanesulfonyl chloride is classified as a dangerous substance . It can cause serious eye irritation . It is advised to handle it with suitable protective clothing and avoid contact with skin and eyes . In case of contact, rinse with pure water for at least 15 minutes .

Relevant Papers There are several peer-reviewed papers related to this compound . These papers discuss various aspects of the compound, including its synthesis and chemical reactions .

Mechanism of Action

Target of Action

Cyanomethanesulfonyl chloride is primarily used as a reagent in organic synthesis . It is involved in the preparation of various functional groups and compounds . .

Mode of Action

As a reagent in organic synthesis, it likely interacts with other compounds to facilitate the formation of new chemical bonds, leading to the creation of various functional groups and compounds .

Biochemical Pathways

As a reagent in organic synthesis, it is involved in a wide range of chemical reactions, potentially affecting various biochemical pathways depending on the specific context of its use .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific context of its use. As a reagent in organic synthesis, its primary effect is to facilitate the formation of new chemical bonds, leading to the creation of various functional groups and compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be a solid at room temperature . .

properties

IUPAC Name |

cyanomethanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClNO2S/c3-7(5,6)2-1-4/h2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOXEHOYDPAXTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27869-04-1 |

Source

|

| Record name | cyanomethanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride](/img/structure/B2407579.png)

![[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride](/img/structure/B2407582.png)

![2-[(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2407583.png)

![5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2407594.png)

![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2407595.png)